molecular formula C44H48F6IrN4P B6301829 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate CAS No. 1607469-49-7

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate

Cat. No.: B6301829
CAS No.: 1607469-49-7
M. Wt: 970.1 g/mol
InChI Key: SFJOCOJKUUPWQQ-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; iridium(3+); 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine; hexafluorophosphate is a complex organometallic compound It features a central iridium ion coordinated with pyridine ligands substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine involves the reaction of 4-tert-butylpyridine with 2-bromo-4-tert-butylpyridine under Hiyama-Denmark cross-coupling conditions . The iridium complex can be prepared by reacting iridium(III) chloride with the synthesized ligand in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for such complex organometallic compounds typically involve multi-step synthesis processes under controlled conditions. The key steps include ligand synthesis, metal coordination, and purification. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by ligands that stabilize higher oxidation states.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.

    Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Reagents like or can be used under mild conditions.

    Reduction: Reducing agents such as or in the presence of a catalyst.

    Substitution: Ligand exchange can be achieved using or under inert atmosphere conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state species.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of ligands to the iridium center, which can facilitate various catalytic processes. The molecular targets include organic substrates in catalytic reactions, where the iridium center acts as a Lewis acid to activate the substrates and promote the desired transformation .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C13H12N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*3-5,7-9H,1-2H3;;/q;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJOCOJKUUPWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F6IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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